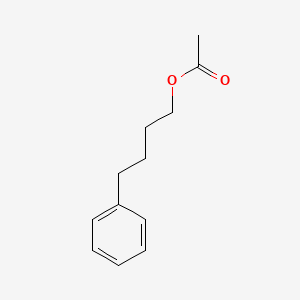

Benzylpropyl acetate

Description

Contextualization within Ester Chemistry and Organic Synthesis Research

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom, which is in turn bonded to another organic group (R-COO-R'). They are ubiquitous in nature, contributing to the fragrances and flavors of fruits and flowers, and are pivotal in various industries, including pharmaceuticals, cosmetics, and materials science. numberanalytics.comresearchgate.net Aromatic esters, which feature an aromatic ring in their structure, are particularly significant for their roles as intermediates in the synthesis of agrochemicals, polymers, and pharmaceuticals. numberanalytics.comnumberanalytics.com

Benzylpropyl acetate (B1210297) belongs to the sub-class of benzyl (B1604629) esters. The synthesis of esters is a cornerstone of organic synthesis, with several established methods. wikipedia.org The most traditional is the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. chemguide.co.ukscribd.comorganic-chemistry.org Other significant methods include reactions of alcohols with acyl chlorides or acid anhydrides and transesterification, where the alkoxy group of an ester is exchanged with that of an alcohol. britannica.comorganic-chemistry.org The study of these reactions, including their kinetics, mechanisms, and yields, is a continuous focus of organic synthesis research.

Academic Significance and Research Gaps in Benzylpropyl Acetate Studies

A comprehensive review of scientific databases reveals a significant research gap concerning this compound. While its close relative, benzyl acetate, is extensively studied and commercially produced, this compound is seldom mentioned. mdpi.comgeniusjournals.orgscispace.com This lack of specific data presents both a challenge and an opportunity. The academic significance lies in the potential for new discoveries. Investigating under-researched compounds like this compound can uncover unique physicochemical properties, novel biological activities, or specialized applications.

The primary research gap is the absence of fundamental characterization data. There is a need for systematic studies to determine its physical and chemical properties, spectroscopic data, and potential utility. Research could explore whether the addition of an extra carbon in the propyl group, compared to the acetyl group in benzyl acetate, imparts any significant changes in fragrance, solvent properties, or biological activity.

Multidisciplinary Research Perspectives in this compound Science

Given the diverse applications of esters, research into this compound could span multiple disciplines. numberanalytics.com

Flavor and Fragrance Chemistry: Aromatic esters are prized for their pleasant aromas. chemrxiv.orgwaseda.jp Research could focus on synthesizing and characterizing the olfactory properties of this compound, comparing it to other known fragrance compounds.

Pharmaceutical Sciences: Esters are often used as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. numberanalytics.com While no current medical applications exist for this compound, its potential as a biocompatible solvent or a building block for more complex pharmaceutical compounds could be investigated.

Materials Science: Polyesters are a major class of polymers. waseda.jp Aromatic esters can be used as monomers or plasticizers. numberanalytics.comresearchgate.net Research could explore the potential of this compound as a plasticizer or its incorporation into novel polymer structures. mdpi.com

Biocatalysis: The use of enzymes, particularly lipases, for ester synthesis is a key area of green chemistry. mdpi.commdpi.comresearchgate.net Studying the lipase-catalyzed synthesis of this compound could lead to more sustainable and selective production methods. ufsc.br

Historical Trajectories and Modern Advancements in Related Acetate Chemistry Research

The study of esters is deeply rooted in the history of organic chemistry and has evolved significantly with technological and conceptual advancements.

The first systematic method for ester synthesis was the Fischer-Speier esterification, reported in 1895. scribd.comvnaya.com This reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol remains a fundamental method taught in organic chemistry. chemguide.co.ukbritannica.com To overcome the limitations of equilibrium, variations were developed, such as using an excess of one reactant or removing water as it forms. organic-chemistry.org

Over the 20th century, other methods gained prominence. The reaction of alcohols with more reactive carboxylic acid derivatives like acyl chlorides and acid anhydrides provides a more vigorous and often irreversible route to esters. wikipedia.org In recent decades, the focus has shifted towards milder, more selective, and environmentally benign methods. rsc.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification allow for ester formation under mild conditions, which is crucial for sensitive substrates. wikipedia.org

The following table provides a conceptual overview of common esterification methods that would be applicable to the synthesis of this compound.

| Method | Reactants | Typical Catalyst | Key Features |

| Fischer-Speier Esterification | Propanoic Acid + Benzyl Alcohol | Sulfuric Acid (H₂SO₄) | Reversible; requires heat and catalyst; inexpensive reagents. scribd.comorganic-chemistry.org |

| Acyl Chloride Method | Propanoyl Chloride + Benzyl Alcohol | None or a weak base | Vigorous, irreversible reaction; produces HCl as a byproduct. wikipedia.org |

| Transesterification | Methyl Propanoate + Benzyl Alcohol | Acid or Base (e.g., NaOCH₃) | Reversible; useful for converting one ester to another. organic-chemistry.org |

| Biocatalysis (Lipase) | Propanoic Acid + Benzyl Alcohol | Immobilized Lipase (B570770) | High selectivity; mild conditions; environmentally friendly. mdpi.commdpi.com |

This table is illustrative and based on general esterification principles.

Catalysis has been transformative in ester synthesis, enhancing reaction rates, improving yields, and enabling greener processes. researchgate.net

Acid Catalysis: Strong Brønsted acids like sulfuric acid have been the traditional catalysts for Fischer esterification. chemguide.co.uk Lewis acids and solid acid catalysts, such as zeolites and ion-exchange resins, have been developed to simplify catalyst removal and reduce corrosion and environmental issues. acs.org

Homogeneous and Heterogeneous Catalysis: Recent advances include the development of sophisticated transition-metal catalysts. acs.org For instance, rhodium and palladium-based catalysts have been used for novel C-H activation and carbonylation reactions to form esters. acs.orgeurekalert.org Heterogeneous catalysts are particularly valued in industrial processes for their ease of separation and reusability. acs.orgacs.org

Biocatalysis: The use of enzymes, especially lipases, as catalysts has revolutionized ester synthesis. researchgate.net Biocatalysis offers remarkable selectivity (regio- and enantioselectivity) under mild conditions (room temperature and neutral pH), avoiding the harsh conditions and side reactions associated with chemical catalysis. mdpi.comresearchgate.net Lipase-catalyzed synthesis, often performed in solvent-free systems or green solvents, aligns with the principles of sustainable chemistry. mdpi.comnih.gov Research on immobilizing enzymes on supports like chitosan (B1678972) has further improved their stability and reusability for industrial applications. mdpi.com

The following table summarizes different catalytic approaches relevant to ester synthesis.

| Catalyst Type | Example(s) | Advantages | Research Focus |

| Brønsted Acid | H₂SO₄, p-TsOH | Low cost, effective for simple esters. | Improving work-up procedures. echemi.com |

| Solid Acid | Ion-exchange resins, Zeolites | Reusable, non-corrosive, easy separation. | Enhancing activity and thermal stability. acs.org |

| Transition Metal | Pd, Rh, Au, Cu complexes | High efficiency, novel reaction pathways (e.g., C-H activation). acs.orgeurekalert.orgacs.org | Developing greener and more cost-effective metal catalysts. eurekalert.orglabmanager.com |

| Biocatalyst | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, environmentally friendly. mdpi.commdpi.com | Enzyme immobilization, solvent engineering, expanding substrate scope. nih.govmdpi.com |

This table is illustrative and based on general catalysis research in ester synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbutyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-11(13)14-10-6-5-9-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLAFFPEVBOYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311745 | |

| Record name | Benzylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7492-40-2 | |

| Record name | Benzylpropyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzylpropyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Benzylpropyl Acetate Formation and Transformation

Elucidation of Reaction Mechanisms in Chemical Synthesis

The chemical synthesis of benzylpropyl acetate (B1210297), a non-symmetrical ester, can be approached by forming the ester bond between a benzyl (B1604629) group and a propionyl group, or a propyl group and a benzoyl group. The most common methods involve esterification reactions, which proceed through well-defined mechanistic pathways.

The formation of benzylpropyl acetate is predominantly achieved through nucleophilic acyl substitution. This mechanism involves a nucleophile attacking an electrophilic carbonyl carbon, leading to the substitution of a leaving group. pearson.com

In a typical synthesis, one reactant provides the nucleophile and the other provides the electrophilic acyl group. For instance, in the reaction between benzyl alcohol and propionyl chloride:

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol (the nucleophile) attacks the electrophilic carbonyl carbon of propionyl chloride.

Formation of Tetrahedral Intermediate: This attack breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Collapse of the Intermediate: The intermediate is unstable and collapses. The electrons from the oxygen atom reform the double bond, expelling the chloride ion (Cl⁻) as a good leaving group.

Deprotonation: A weak base, such as another molecule of benzyl alcohol or a non-nucleophilic base added to the reaction, removes the proton from the oxonium ion to yield the final product, this compound.

| Step | Description | Reactants/Intermediates |

| 1 | Protonation of Carbonyl | Propionic acid is protonated by an acid catalyst (H⁺), enhancing the electrophilicity of the carbonyl carbon. |

| 2 | Nucleophilic Attack | The lone pair on the oxygen of benzyl alcohol attacks the protonated carbonyl carbon. |

| 3 | Proton Transfer | A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). |

| 4 | Elimination of Water | The tetrahedral intermediate collapses, eliminating a molecule of water. |

| 5 | Deprotonation | The protonated ester is deprotonated to regenerate the acid catalyst and form this compound. |

This interactive table summarizes the key steps in the Fischer-Speier esterification mechanism for this compound formation.

The rate and efficiency of esterification are dictated by the energy of the transition state. In the nucleophilic acyl substitution mechanism, the highest energy point is the transition state leading to the formation of the tetrahedral intermediate. uky.edu This transition state involves the partial formation of a bond between the nucleophilic oxygen (from the alcohol) and the electrophilic carbonyl carbon, and the partial breaking of the carbonyl π-bond. uky.edu

Factors that stabilize this transition state accelerate the reaction. For example, in acid-catalyzed esterification, protonation of the carbonyl oxygen places a positive charge on the carbonyl group, which is delocalized onto the carbon. This lowers the activation energy required for the nucleophile to attack, thereby stabilizing the transition state and increasing the reaction rate. Steric hindrance is a critical factor; bulky substituents on either the alcohol or the carboxylic acid can crowd the transition state, increasing its energy and slowing the reaction. uky.edu

While not a standard method for synthesizing a saturated ester like this compound, palladium catalysis offers unique pathways for C-O bond formation, particularly involving allylic systems. The mechanism involving palladium-π-allyl complexes, known as the Tsuji-Trost reaction, is a powerful tool in organic synthesis. nih.gov

The catalytic cycle proceeds as follows:

Oxidative Addition: A palladium(0) complex reacts with an allylic acetate (e.g., allyl acetate) in an oxidative addition step. The acetate leaving group departs, and the palladium coordinates to the double bond, forming a cationic (η³-allyl)palladium(II) complex, also known as a π-allyl complex. organic-chemistry.orgacs.org

Nucleophilic Attack: A nucleophile can then attack one of the two terminal carbons of the π-allyl ligand. For ester formation, this could conceptually be a carboxylate anion. The attack typically occurs on the face opposite to the palladium metal (trans attack).

Reductive Elimination: Following the nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. organic-chemistry.org

This catalytic cycle is highly valuable for forming C-C, C-N, and C-O bonds. The regioselectivity of the nucleophilic attack is influenced by both the electronic and steric nature of the allyl substrate and the ligands on the palladium catalyst. nih.gov While direct application to this compound is not typical, the principles demonstrate how transition metal catalysts can create unique electrophilic intermediates (the π-allyl complex) and control reaction outcomes under mild conditions. acs.org

Mechanistic Aspects of Biocatalytic Esterification

Biocatalysis provides a green and highly selective alternative to chemical synthesis. Enzymes, particularly from the hydrolase and transferase families, can catalyze esterification reactions with high efficiency and specificity under mild conditions.

Enzymes like lipases and esterases, commonly used for ester synthesis, belong to the α/β hydrolase superfamily. Their catalytic activity relies on a specific three-dimensional structure featuring an active site that binds the substrates (an alcohol and an acyl donor) and facilitates the reaction. nih.gov The active site typically contains a catalytic triad of amino acids, most commonly Serine-Histidine-Aspartate. nih.gov

The binding mechanism involves the following steps:

Substrate Entry: The substrates access the active site, which is often located at the bottom of a hydrophobic pocket or channel. This structural feature helps to exclude water (which would favor hydrolysis) and correctly orient the substrates.

Acyl-Enzyme Intermediate Formation: The serine residue of the catalytic triad, activated by the histidine and aspartate, acts as a nucleophile, attacking the carbonyl carbon of the acyl donor (e.g., propionyl-CoA or a vinyl propionate). This forms a tetrahedral intermediate which then collapses to release the leaving group of the acyl donor, creating a covalent acyl-enzyme intermediate.

Alcohol Binding and Nucleophilic Attack: The alcohol substrate (e.g., benzyl alcohol) then enters the active site. The alcohol's hydroxyl group, often activated by the histidine residue, attacks the carbonyl carbon of the acyl-enzyme intermediate.

Product Release: This second nucleophilic attack forms another tetrahedral intermediate, which collapses to release the ester product (this compound) and regenerate the free enzyme. mdpi.com

The specificity of the enzyme for different alcohols and acyl donors is determined by the size, shape, and chemical nature of the binding pocket.

Alcohol acyltransferases (AATs) are enzymes specifically responsible for the biosynthesis of volatile esters in many fruits and plants. frontiersin.orgnih.gov They catalyze the condensation reaction between an alcohol and an acyl-Coenzyme A (acyl-CoA). nih.govbiorxiv.org The catalytic mechanism is a "Bi-Bi Ping-Pong" reaction, which aligns with the two-stage process described above involving the formation of an acyl-enzyme intermediate. mdpi.com

| Stage | Step | Description |

| "Ping" | 1. Acyl-CoA Binding | The first substrate, an acyl-CoA (e.g., propanoyl-CoA), binds to the enzyme. |

| 2. Acyl-Enzyme Formation | The acyl group is transferred to the catalytic serine residue, forming a covalent intermediate. | |

| 3. CoA Release | The first product, Coenzyme A (CoA-SH), is released from the enzyme. The enzyme is now in a modified, acylated state. | |

| "Pong" | 4. Alcohol Binding | The second substrate, an alcohol (e.g., benzyl alcohol), binds to the acylated enzyme. |

| 5. Acyl Transfer to Alcohol | The acyl group is transferred from the serine residue to the alcohol, forming the ester. | |

| 6. Ester Release | The final product, the ester (this compound), is released, returning the enzyme to its original state. |

This interactive table illustrates the sequence of the Ping-Pong Bi-Bi mechanism for an Alcohol Acyltransferase (AAT).

Regioselectivity is a hallmark of enzymatic reactions, referring to the ability of an enzyme to catalyze a reaction at a particular position on a multifunctional substrate. For a simple molecule like benzyl alcohol, regioselectivity is not a factor. However, if the substrate were a polyol (a molecule with multiple hydroxyl groups), an acyltransferase would exhibit a preference for acylating one specific hydroxyl group over others. This selectivity is governed by the precise positioning of the substrate within the active site, which exposes only one specific -OH group to the catalytic machinery of the enzyme. researchgate.net This high degree of control is a significant advantage of biocatalysis over traditional chemical methods.

Conformational Dynamics of Enzymes During Catalysis

The enzymatic synthesis of esters like this compound is a dynamic process that involves significant changes in the enzyme's three-dimensional structure. This conformational flexibility is not merely a passive framework for the reaction but an active participant in the catalytic cycle, influencing substrate binding, transition state stabilization, and product release. researchgate.net While direct studies on enzymes specific to this compound are not extensively documented, the principles governing lipase-catalyzed esterification are well-established and provide a strong model.

A key concept in understanding these dynamics is the induced-fit model . researchgate.net This model posits that the enzyme's active site is not a rigid lock into which the substrate key fits. Instead, the initial binding of the substrates—benzyl alcohol and a propyl acyl donor—induces a conformational change in the enzyme. nih.gov This change optimally positions the catalytic residues of the active site for the reaction to proceed. This dynamic interaction ensures that the enzyme can accommodate the substrates and stabilize the high-energy transition state of the esterification reaction. nih.gov

For many lipases, which are commonly employed in ester synthesis, the active site is often covered by a flexible structural element known as a "lid" or "flap." semanticscholar.org In an aqueous environment, this lid is typically in a closed conformation. However, in the presence of a hydrophobic substrate at an interface, the lid undergoes a significant conformational change, opening up to expose the catalytic machinery of the active site to the substrates. This interfacial activation is a critical aspect of lipase (B570770) catalysis.

The entire catalytic cycle can be viewed as a series of conformational substates. From the initial open conformation for substrate binding, the enzyme transitions to a state that stabilizes the tetrahedral intermediate of the esterification reaction. Following the formation of the ester, another conformational change is required to release the products, this compound and water, and return the enzyme to its initial state, ready for the next catalytic cycle. These dynamic motions within the enzyme are essential for both its efficiency and specificity.

Reaction Kinetics and Thermodynamics in this compound Synthesis

The efficiency and feasibility of this compound synthesis are governed by the principles of chemical kinetics and thermodynamics. A thorough understanding of these factors is essential for process optimization, including reaction time, temperature, and catalyst choice.

Rate Law Determination and Kinetic Modeling

The rate of an enzymatic reaction is typically described by a rate law, which mathematically expresses the relationship between the reaction rate and the concentrations of reactants and catalysts. For lipase-catalyzed esterification reactions, the Ping-Pong Bi-Bi mechanism is a widely accepted model. researchgate.net In this mechanism, the enzyme first reacts with the acyl donor (e.g., propionic acid or a propyl ester) to form an acyl-enzyme intermediate, releasing the first product (e.g., water or an alcohol). Subsequently, the benzyl alcohol binds to the acyl-enzyme intermediate, and the acyl group is transferred to it, forming this compound and regenerating the free enzyme.

Kinetic studies on the closely related benzyl acetate synthesis have shown that the reaction can often be modeled by a second-order rate equation, especially when catalyzed by certain solid catalysts. In such a model, the initial reaction rate is dependent on the concentrations of both benzyl alcohol and the acyl donor.

A simplified kinetic model for the synthesis of benzyl acetate is presented below. This model assumes a second-order reaction.

| Parameter | Symbol | Value |

| Rate constant | k | Varies with temperature |

| Activation energy | Ea | 59.12 kJ/mol |

| Pre-exponential factor | A | 10.555 |

| Data derived from studies on benzyl acetate synthesis with a strong acid cation exchange resin loaded with Fe3+ as a catalyst. |

Equilibrium Constant Determination and Reaction Reversibility

Esterification reactions are inherently reversible. The synthesis of this compound is in equilibrium with its hydrolysis back to benzyl alcohol and the corresponding propyl carboxylic acid.

The position of this equilibrium is defined by the equilibrium constant (Keq) . A Keq greater than 1 indicates that the formation of the products is favored at equilibrium, while a Keq less than 1 suggests that the reactants are favored. For the lipase-catalyzed transesterification reaction to form benzyl acetate (benzyl alcohol + butyl acetate ⇌ benzyl acetate + 1-butanol) in supercritical carbon dioxide, the equilibrium constant was determined to be 0.238 at 298.15 K. researchgate.net This indicates that under these specific conditions, the reverse reaction is favored.

To drive the reaction towards the synthesis of the ester, strategies are often employed to shift the equilibrium. According to Le Chatelier's principle, this can be achieved by increasing the concentration of the reactants or by removing one of the products as it is formed. In industrial settings, the removal of water (a product of direct esterification) is a common method to achieve high yields of the desired ester. nih.gov

Activation Energy and Thermodynamic Parameters

The activation energy (Ea) is the minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction rate. Enzymes, as catalysts, function by providing an alternative reaction pathway with a lower activation energy. For the synthesis of benzyl acetate using a specific solid acid catalyst, an activation energy of 59.12 kJ/mol has been reported. In enzyme-catalyzed transesterification reactions, activation energies are typically found to be lower than in non-catalyzed or chemically-catalyzed reactions. scirp.org

A thermodynamic study of the lipase-catalyzed transesterification of benzyl alcohol and butyl acetate to produce benzyl acetate provided the following parameters: researchgate.net

| Thermodynamic Parameter | Symbol | Value (at 298.15 K) |

| Standard molar Gibbs energy change | ΔrG° | +3.56 kJ/mol |

| Standard molar enthalpy change | ΔrH° | ~0 kJ/mol |

| Standard molar entropy change | ΔrS° | ~0 J/(mol·K) |

| These values were determined in supercritical carbon dioxide at a pressure of 10.0 MPa. researchgate.net |

The positive Gibbs free energy change in this specific system suggests that the reaction is not spontaneous under these conditions and favors the reactants. researchgate.net The near-zero enthalpy and entropy changes indicate that the reaction is not significantly driven by heat changes or changes in disorder. researchgate.net It is important to note that these thermodynamic parameters are highly dependent on the specific reaction conditions, including the solvent, temperature, and pressure.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing definitive evidence for a proposed reaction mechanism. wikipedia.org In the context of esterification, particularly the formation of esters like this compound, isotopic labeling has been instrumental in confirming the precise bond-forming and bond-breaking events.

The central question in the esterification mechanism is whether the oxygen atom in the newly formed water molecule comes from the carboxylic acid or the alcohol. To resolve this, experiments are conducted using an alcohol (in this case, benzyl alcohol would be analogous) that has been enriched with the heavy oxygen isotope, oxygen-18 (¹⁸O). The reaction is then carried out, and the products—the ester and the water—are analyzed to determine the location of the ¹⁸O label. libretexts.org

Consistent experimental results from such studies on Fischer esterification and enzyme-catalyzed esterifications have shown that the ¹⁸O from the labeled alcohol is exclusively incorporated into the ester product. libretexts.orgpearson.com The water formed during the reaction contains only the normal oxygen isotope (¹⁶O) from the carboxylic acid.

This outcome unequivocally demonstrates that during esterification:

The C-O bond of the alcohol remains intact.

The nucleophilic attack occurs from the oxygen atom of the alcohol on the carbonyl carbon of the carboxylic acid.

The water molecule is formed from the -OH group of the carboxylic acid and the hydrogen atom from the alcohol's hydroxyl group.

These isotopic tracer studies provide compelling support for the accepted acyl-enzyme intermediate mechanism in lipase catalysis, where the alcohol's oxygen atom acts as the nucleophile attacking the acyl-enzyme complex. nih.gov This fundamental mechanistic insight is crucial for a complete understanding of this compound synthesis.

Advanced Analytical Characterization in Benzylpropyl Acetate Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in organic chemistry. It exploits the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13), to provide detailed information about a molecule's structure. In NMR, nuclei absorb and re-emit radiofrequency energy when placed in a strong magnetic field. The specific frequencies at which these nuclei resonate, known as chemical shifts, are highly dependent on their local electronic environment, revealing the types of atoms and functional groups present libretexts.orgslideshare.net.

Furthermore, spin-spin coupling, observed as splitting of NMR signals, provides information about the connectivity of atoms, indicating which nuclei are adjacent to each other through chemical bonds libretexts.orgemerypharma.com. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) ¹³C NMR can further differentiate carbon atoms based on the number of attached protons (e.g., CH₃, CH₂, CH, or quaternary carbons), offering a more comprehensive structural map libretexts.org. For benzylpropyl acetate (B1210297), ¹H NMR would reveal distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons adjacent to the ester oxygen and the phenyl ring, and the various protons of the propyl chain. ¹³C NMR would identify the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the carbons of the propyl chain, with DEPT confirming their protonation states.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy and Raman spectroscopy are vibrational spectroscopic techniques that probe the characteristic vibrational modes of molecules. When molecules absorb IR radiation, specific bonds stretch and bend at frequencies corresponding to the absorbed light. This absorption pattern creates a unique spectrum that acts as a fingerprint for identifying functional groups wvu.eduspecac.comvscht.cz.

For benzylpropyl acetate, IR spectroscopy is particularly useful for identifying the ester functional group. Key absorptions expected include a strong carbonyl (C=O) stretching band, typically found in the range of 1735-1750 cm⁻¹ for aliphatic esters, and strong C-O stretching vibrations, usually appearing between 1200-1300 cm⁻¹ specac.comspectroscopyonline.com. Additionally, C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹) would be observed, along with C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region specac.comvscht.cz.

Raman spectroscopy complements IR by detecting vibrations that cause a change in polarizability. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability contractpharma.comazom.com. For this compound, Raman spectroscopy would also show characteristic peaks for the ester carbonyl and C-O bonds, as well as aromatic ring vibrations. The Raman spectrum can provide complementary information, sometimes revealing bands that are weak in IR spectra and vice versa contractpharma.com. A Raman spectrum for benzyl acetate, a closely related compound, shows characteristic peaks that can guide the interpretation for this compound chemicalbook.com.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity | Notes |

| Ester C=O stretch | 1735-1750 | Strong | Aliphatic ester |

| Ester C-O stretch | 1200-1300 | Strong | Often multiple bands |

| Aromatic C-H stretch | 3000-3100 | Medium | Associated with the phenyl ring |

| Aliphatic C-H stretch | 2850-2960 | Medium | Associated with the propyl chain |

| Aromatic C=C stretch | 1450-1600 | Medium | Ring vibrations |

| C-H bending (aliphatic) | 1350-1470 | Medium | Methyl and methylene groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy is employed to study electronic transitions within molecules, particularly those involving π electrons or non-bonding electrons. When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital (like HOMO) to a higher energy molecular orbital (like LUMO) libretexts.orgrsc.org. The wavelengths at which absorption occurs (λmax) and the intensity of absorption (molar absorptivity, ε) provide insights into the molecule's electronic structure, including the presence of chromophores (light-absorbing groups) and conjugated systems mat-cs.comshimadzu.com.

This compound contains a phenyl ring, which is a chromophore. The π electrons within the benzene (B151609) ring can undergo π→π* electronic transitions when exposed to UV radiation. These transitions typically result in absorption bands in the UV region, often in the range of 250-280 nm for simple aromatic systems, although the exact position and intensity can be influenced by substituents shimadzu.comethz.ch. UV-Vis spectroscopy can thus confirm the presence of the aromatic moiety and provide information about its electronic environment.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating complex mixtures into their individual components, enabling the analysis of purity and the identification and quantification of specific compounds.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. The sample is introduced into a heated injection port, where it vaporizes and is carried by an inert carrier gas (e.g., helium, nitrogen) through a chromatographic column shimadzu.com. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and a stationary phase coated on the column's inner surface. Compounds that interact more strongly with the stationary phase or are less volatile will elute later.

GC is highly effective for assessing the purity of volatile organic compounds like this compound and for analyzing mixtures containing it shimadzu.comosha.govbibliotekanauki.pl. By comparing the retention time of a sample component to that of a known standard, tentative identification can be made. The area under a peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis shimadzu.com. Specific GC conditions, including column type, temperature program, and carrier gas flow rate, are optimized for the separation of target analytes bibliotekanauki.plscirp.orgphenomenex.com.

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the identification capabilities of Mass Spectrometry (MS). After separation by GC, the eluted components enter the mass spectrometer, where they are ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio (m/z). The mass spectrum generated for each GC peak provides a unique molecular fingerprint that can be compared to spectral libraries for definitive identification imist.ma.

GC-MS is invaluable for confirming the identity of this compound and for quantifying its presence in complex matrices. The fragmentation pattern provides structural information, while the intensity of specific ions can be used for quantification imist.malabrulez.com. This technique is widely used in various fields, including quality control, environmental monitoring, and forensic analysis, due to its high sensitivity and specificity libretexts.orgimist.ma. For this compound, GC-MS allows for the confirmation of its molecular weight and structural fragments, ensuring accurate identification and reliable quantification in research samples hmdb.ca.

Compound List:

this compound

Liquid Chromatography (LC) Techniques

Chemometric Approaches in Analytical Data Interpretation

Chemometrics, the application of mathematical and statistical methods to chemical data, plays a crucial role in extracting meaningful information from complex analytical datasets. For compounds like this compound, which are often analyzed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or spectroscopy, chemometric approaches are indispensable for pattern recognition, classification, quantitative analysis, and identifying key features that discriminate samples or correlate with specific properties. These methods enable researchers to move beyond simple peak identification and quantification to a deeper understanding of the analytical data.

Principal Component Analysis (PCA) in this compound Research

Hypothetical Scenario: Imagine analyzing the volatile profiles of different batches of a fragrance ingredient known to contain this compound using GC-MS. PCA could be employed to differentiate batches based on their complex chemical fingerprints. This compound, along with other characteristic aroma compounds, would contribute to the principal components, allowing for the classification of batches as 'high quality', 'off-spec', or originating from different production lines mdpi.com.

Illustrative Data Table 1: PCA Loadings for Volatile Compounds in Batch Analysis This table conceptually illustrates how this compound and other volatile compounds might load onto the first two principal components, indicating their contribution to sample differentiation.

| Compound | PC1 (Variance Explained: 45%) | PC2 (Variance Explained: 28%) |

| This compound | 0.75 | -0.20 |

| Compound A | -0.60 | 0.80 |

| Compound B | 0.15 | -0.70 |

| Compound C | 0.85 | 0.10 |

| Compound D | -0.30 | 0.45 |

Interpretation: In this hypothetical example, this compound has a high positive loading on PC1, suggesting it is a significant factor in distinguishing samples along this dimension. Compound C also strongly contributes to PC1, while Compound A and B are influential on PC2.

Partial Least Squares (PLS) in this compound Research

Partial Least Squares (PLS) is a powerful supervised chemometric method used for regression and classification, particularly when dealing with multicollinearity in data nih.govijpsjournal.comwallonie.bemdpi.comliu.se. For this compound, PLS could be used to build quantitative models. For example, if a spectroscopic method (like Near-Infrared Spectroscopy) is used to monitor a process where this compound is synthesized or used, PLS regression could predict its concentration based on spectral data ijpsjournal.commdpi.com. Alternatively, PLS-Discriminant Analysis (PLS-DA) could be used to classify samples into categories (e.g., pure vs. adulterated) based on their analytical profiles that include this compound.

Hypothetical Scenario: Consider a scenario where the purity of a this compound sample needs to be assessed using a spectroscopic technique. A PLS regression model could be developed using spectral data from samples with known concentrations of this compound and potential impurities. The model would then predict the concentration of this compound in unknown samples nih.govijpsjournal.comliu.se.

Illustrative Data Table 2: PLS Regression Coefficients for Predicting this compound Concentration This table conceptually shows hypothetical regression coefficients derived from a PLS model, where spectral features (represented by wavelengths or spectral regions) are used to predict this compound concentration.

| Spectral Feature (e.g., Wavelength in nm) | PLS Coefficient |

| 950 | 0.12 |

| 1100 | -0.35 |

| 1450 | 0.68 |

| 1700 | 0.41 |

| 1900 | -0.22 |

| ... | ... |

Interpretation: The coefficients indicate the contribution of each spectral feature to the prediction of this compound concentration. A positive coefficient suggests that an increase in the spectral intensity at that feature is associated with an increase in this compound concentration, while a negative coefficient indicates the opposite.

Interpreting Chemometric Findings for this compound

The application of chemometric techniques like PCA and PLS allows for a deeper understanding of analytical data related to this compound. PCA can highlight characteristic spectral or chromatographic fingerprints, identifying which specific peaks or spectral regions are most indicative of this compound's presence or its contribution to sample variability researchgate.netecmwf.intmdpi.com. PLS models can provide robust quantitative predictions, enabling quality control, process monitoring, and the assessment of this compound in complex matrices nih.govijpsjournal.commdpi.comliu.se. By analyzing the loadings (PCA) or coefficients (PLS), researchers can gain insights into the molecular features or chromatographic behaviors that are most relevant to this compound's analytical profile.

Chemometric approaches are vital tools for interpreting the complex analytical data generated in this compound research. Techniques such as PCA and PLS enable researchers to extract maximum information, facilitating sample classification, quantitative analysis, and the identification of key chemical markers researchgate.netecmwf.intmdpi.comrsc.orgnih.govijpsjournal.commdpi.comliu.se. While specific research detailing these methods for this compound may be nascent, the established principles and broad applicability of chemometrics in analyzing similar compounds and complex mixtures, often utilizing GC-MS researchgate.netimist.machromatographyonline.com, underscore its significant potential in advancing the analytical characterization of this compound.

Compound List:

this compound

Computational and Theoretical Studies of Benzylpropyl Acetate

Molecular Modeling and Simulation

Molecular modeling and simulation techniques treat molecules as a collection of atoms governed by the laws of physics, allowing for the exploration of molecular motion and interactions over time.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulation is a computational method used to analyze the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. This approach is particularly valuable for conformational analysis, which aims to identify the preferred three-dimensional arrangements of a molecule. mun.castudfile.net

Interactive Table 1: Hypothetical Dihedral Angle Distribution for Benzylpropyl Acetate (B1210297) from MD Simulation

This illustrative table shows the kind of data an MD simulation could produce, indicating the most probable rotation angles for key bonds.

| Dihedral Angle | Description | Most Probable Angle (degrees) |

| C-O-C-C | Rotation around the ester oxygen-propyl bond | 180° (trans) |

| O=C-O-C | Rotation around the ester carbonyl-oxygen bond | 0° (cis/Z-conformation) |

| O-C-C-phenyl | Rotation of the benzyl (B1604629) group | -60°, 60°, 180° |

Monte Carlo Simulations for Statistical Ensembles

Monte Carlo (MC) simulations offer another avenue for exploring the conformational space of flexible molecules. tandfonline.com Unlike MD, which follows a deterministic trajectory, MC methods generate new molecular configurations through random changes (e.g., rotating a bond, moving a group of atoms). wustl.edu These moves are accepted or rejected based on criteria, such as the Metropolis algorithm, that ensure the resulting collection of conformations correctly represents the system's equilibrium state, known as its statistical ensemble. wustl.edumdpi.com

A key advantage of MC methods is their ability to perform large-scale conformational changes in a single step, which can be more efficient at overcoming high energy barriers compared to the small, incremental steps in MD. tandfonline.comnih.gov For a molecule with multiple rotatable bonds like benzylpropyl acetate, MC simulations, particularly those using advanced techniques like configurational bias Monte Carlo, would be effective in generating a diverse and representative set of low-energy conformations. tandfonline.comscispace.com This allows for the calculation of thermodynamic properties based on the statistical weights of different conformational states.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to build mathematical models correlating the chemical structure of a compound with its physical, chemical, or biological properties. researchgate.netnih.gov The goal is to predict properties for new or unmeasured compounds based solely on descriptors calculated from their molecular structure. nih.gov

A QSPR study for this compound and related aromatic esters would involve several steps. First, a dataset of similar compounds with known experimental properties (e.g., boiling point, solubility, refractive index) would be assembled. wikipedia.orgnih.gov Next, a wide range of "molecular descriptors"—numerical values that encode structural, topological, or electronic features—would be calculated for each molecule. Finally, statistical methods like multiple linear regression would be used to create a predictive model. researchgate.net Such models are valuable for estimating the properties of compounds like this compound when experimental data is unavailable. dlr.de

Interactive Table 2: Hypothetical QSPR Model for Predicting Boiling Point of Aromatic Esters

This table illustrates how a QSPR model could predict the boiling point of this compound based on calculated molecular descriptors.

| Compound | Molecular Weight (Descriptor 1) | Polar Surface Area (Descriptor 2) | Experimental BP (°C) | Predicted BP (°C) |

| Benzyl acetate | 150.17 | 26.3 | 212 | 214.5 |

| Ethyl benzoate | 150.17 | 26.3 | 212 | 211.8 |

| Methyl benzoate | 136.15 | 26.3 | 199 | 200.1 |

| This compound | 192.25 | 26.3 | Unknown | 245.7 |

Quantum Chemical Calculations

Quantum chemical calculations use the fundamental principles of quantum mechanics to study the electronic structure and properties of molecules. These methods provide highly detailed information that complements classical simulation techniques.

Ab Initio Methods for Electronic Structure

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the electronic Schrödinger equation without relying on empirical parameters derived from experimental data. wikipedia.org These first-principles calculations use only physical constants, the atomic numbers, and the positions of the nuclei as input. wikipedia.org Common ab initio approaches include the Hartree-Fock (HF) method and more sophisticated post-Hartree-Fock methods that account for electron correlation. wikipedia.orgacs.org

For this compound, ab initio calculations could be used to determine its fundamental electronic properties. This includes calculating the molecule's optimized geometry, the distribution of electron density, the energies and shapes of its molecular orbitals (like the HOMO and LUMO), and the partial atomic charges on each atom. acs.orgaps.org This information is critical for understanding the molecule's reactivity, polarity, and spectroscopic characteristics.

Computational Thermochemistry

Computational thermochemistry is a branch of theoretical chemistry that applies quantum mechanical calculations to predict the thermodynamic properties of molecules. By calculating the electronic and vibrational energies of a molecule, it is possible to derive key thermochemical data. nih.gov

Applying these methods to this compound would allow for the prediction of standard thermodynamic quantities. This is achieved by first performing a geometry optimization and frequency calculation at a chosen level of theory. From the results, one can compute the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (Cv), which are fundamental for understanding the molecule's stability and behavior in chemical reactions.

Interactive Table 3: Hypothetical Thermochemical Data for this compound from Ab Initio Calculations

This table presents the type of thermodynamic data that could be generated for this compound using quantum chemical calculations.

| Thermodynamic Property | Symbol | Calculated Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -350.5 | kJ/mol |

| Standard Molar Entropy | S° | 450.2 | J/(mol·K) |

| Heat Capacity at Constant Volume | Cv | 210.8 | J/(mol·K) |

Chemical Dynamics Simulations

Chemical dynamics simulations are powerful computational tools used to model the atomic-level motion of a system over time. These simulations solve Newton's equations of motion for a collection of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. For a molecule like this compound, these simulations can offer profound insights into its conformational flexibility, vibrational dynamics, and interactions with its environment.

All-atom molecular dynamics (MD) simulations, for instance, can be employed to study the behavior of this compound in various states. rsc.org By simulating the molecule in a solvent, researchers can understand how it interacts with surrounding molecules, which is crucial for predicting its behavior in solution. These simulations can reveal the preferred conformations of the molecule, the dynamics of its flexible propyl chain, and the rotational freedom of the benzyl group. Although direct studies on this compound are lacking, research on other molecules, such as benzyl bromide in an aqueous environment, demonstrates how MD simulations can uncover the heterogeneous nature of energy dissipation and the influence of the local environment on molecular kinetics. arxiv.org Such simulations are vital for understanding reaction mechanisms and energy transfer processes at a fundamental level. arxiv.org

Density Functional Theory (DFT) for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost. mdpi.com

For this compound, DFT calculations can be used to determine its optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties. Key parameters that describe chemical reactivity, often referred to as conceptual DFT descriptors, can also be calculated. researchgate.netmdpi.com These include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. nih.gov

Local Reactivity Descriptors: Fukui functions can be computed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attacks. This would allow for predictions of regioselectivity in reactions involving this compound. pnrjournal.com

Studies on similar molecules, such as benzyl(3-fluoro-4-morpholinophenyl)carbamate, have successfully used DFT (specifically the B3LYP method with various basis sets) to calculate structural parameters, thermodynamic properties, and nonlinear optical properties. hi.isuni-muenchen.de A similar approach for this compound would yield valuable data on its fundamental chemical nature.

Illustrative DFT-Calculated Properties for an Ester Molecule

| Property | Description | Potential Finding for this compound |

| Optimized Geometry | The lowest energy 3D arrangement of atoms (bond lengths, bond angles). | Provides the most stable conformation of the molecule. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and stability. A larger gap implies higher stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen would be a site of negative potential. |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Can be compared with experimental IR and Raman spectra to confirm the structure. |

This table is illustrative and shows the types of data that would be generated from a DFT study of this compound.

Semi-Empirical Methods for Larger Systems

When the computational cost of DFT becomes prohibitive, especially for very large molecular systems or long-timescale simulations, semi-empirical methods offer a faster alternative. tsijournals.com These methods are based on the same fundamental framework as Hartree-Fock theory but introduce approximations and use parameters derived from experimental data to simplify the calculations. unive.it

Methods like AM1 (Austin Model 1) and PM3 (Parametric Method 3) are significantly faster than ab initio or DFT methods because they neglect many of the computationally intensive two-electron integrals. tsijournals.comunive.it This speed allows for the study of larger systems, such as clusters of this compound molecules or its interaction with a large polymer. However, the accuracy of semi-empirical methods is highly dependent on the quality of their parameterization for the specific types of molecules being studied. tsijournals.com While they can provide good qualitative insights into molecular geometries and reaction pathways, the quantitative results for energies and other properties are generally less reliable than those from higher-level methods like DFT. For a molecule like this compound, these methods could be useful for initial conformational searches before refining the results with more accurate calculations.

Computational Catalysis Research

Computational methods are indispensable in modern catalysis research, enabling the detailed investigation of reaction mechanisms and the rational design of new catalysts.

Modeling Reaction Pathways and Transition States

Understanding how a reaction proceeds at the molecular level is key to controlling and optimizing it. Computational chemistry allows for the detailed mapping of reaction pathways, such as the esterification reaction to form this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. DFT calculations are commonly used to locate and characterize transition state structures. For the synthesis of esters like benzyl acetate, kinetic models have been developed based on reaction kinetics, providing a foundation for understanding the reaction mechanism and optimizing process conditions. nih.gov While specific pathways for this compound have not been published, studies on the carbonylation of benzyl acetate to form methyl phenylacetate (B1230308) have used DFT to propose catalytic cycles and identify critical intermediates and transition states, even when they are difficult to isolate experimentally. nih.gov

Catalyst Design and Virtual Screening

Computational methods can significantly accelerate the discovery of new and improved catalysts. Instead of synthesizing and testing a vast number of potential catalysts in the lab, computational chemists can perform a "virtual screening." researchgate.net This involves building a library of candidate catalyst structures in a computer and using calculations to predict their performance for a specific reaction, such as the synthesis of this compound.

High-throughput virtual screening can be used to dock potential catalysts to a substrate and estimate the activation energy for the reaction. scispace.com This allows researchers to prioritize the most promising candidates for experimental synthesis and testing. For instance, in the synthesis of benzyl acetate, a wide variety of catalysts have been explored, including solid acids, enzymes, and metal complexes. geniusjournals.orgmdpi.comucsb.edunumberanalytics.com Virtual screening could be applied to these classes of catalysts to identify novel candidates with higher activity, selectivity, or stability for the production of this compound.

Solvent Effects in Computational Chemistry

Most chemical reactions are carried out in a solvent, which can have a profound impact on reaction rates and equilibria. pitt.edu Computational models must account for these solvent effects to provide accurate predictions. There are two main approaches to modeling solvents:

Explicit Solvent Models: Individual solvent molecules are included in the simulation. This approach is computationally intensive but can capture specific interactions like hydrogen bonding. pitt.edu

Implicit Solvent Models: The solvent is treated as a continuous medium with a characteristic dielectric constant. mdpi.com This method is much less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent.

For reactions involving polar molecules or transition states, like in the synthesis of this compound, the choice of solvent can alter the energy landscape of the reaction pathway. Computational studies on other reactions have shown that stabilization of charged intermediates or transition states by a polar solvent can dramatically increase the reaction rate. pitt.edu Therefore, accurately modeling solvent effects is crucial for any computational study of this compound's synthesis or reactivity in solution.

Theoretical Insights into Intermolecular Interactions and Solvation of this compound

Due to a lack of specific computational and theoretical studies on this compound, this section draws inferences from research on structurally similar compounds, namely benzyl acetate and other aromatic esters. The principles governing the intermolecular forces and solvation processes in these related molecules provide a strong basis for understanding the likely behavior of this compound.

Theoretical investigations into aromatic esters reveal that their molecular-level structures and interactions are complex. nih.govacs.orgresearchgate.net These studies often employ quantum computations and classical molecular dynamics simulations to analyze parameters like torsional barriers and cluster energetics. nih.govacs.orgresearchgate.net For aromatic esters, intermolecular forces are typically dominated by their dipolar nature. nih.govacs.orgresearchgate.net

The primary intermolecular interactions expected for this compound would include:

Dipole-Dipole Interactions: The ester group (-COO-) in this compound possesses a significant dipole moment. The carbonyl oxygen has a partial negative charge, and the carbonyl carbon has a partial positive charge, leading to strong dipole-dipole attractions between molecules.

π-π Stacking: The aromatic benzyl rings can interact through π-π stacking, where the electron clouds of adjacent rings align. This type of interaction is a significant stabilizing force in the condensed phases of aromatic compounds.

The solvation of this compound in various solvents will be dictated by the principle of "like dissolves like." Its solubility behavior can be inferred from its structural components: the nonpolar aromatic ring and alkyl chain, and the polar ester group.

In Polar Solvents: The polar ester group will be the primary site for interactions with polar solvent molecules, such as water or ethanol, through dipole-dipole interactions. However, the large nonpolar benzyl and propyl groups would likely limit its solubility in highly polar solvents like water.

In Nonpolar Solvents: The nonpolar benzyl and propyl groups will interact favorably with nonpolar solvents like hexane (B92381) or toluene (B28343) through London dispersion forces.

Computational models, such as the perturbed chain statistical associating fluid theory (PC-SAFT), have been successfully used to predict the thermophysical properties of aromatic esters based on their molecular interactions. nih.govacs.orgresearchgate.net Similarly, quantum chemical calculations can elucidate the nature of interactions, such as the formation of hydrogen bonds in specific contexts, although this compound itself does not have traditional hydrogen bond donors. aun.edu.eg

The following table summarizes the expected predominant intermolecular interactions for this compound based on studies of analogous compounds.

| Interaction Type | Contributing Structural Feature | Expected Significance |

| Dipole-Dipole | Ester Group (-COO-) | High |

| London Dispersion Forces | Benzyl Group, Propyl Group | High |

| π-π Stacking | Benzyl Group | Moderate to High |

Future Research Directions and Emerging Paradigms in Benzylpropyl Acetate Chemistry

Development of Sustainable Synthesis Technologies

The chemical industry is increasingly focused on environmentally benign synthesis methods. For a compound like Benzylpropyl acetate (B1210297), future research would likely concentrate on green chemistry principles. This includes the development of catalytic systems that minimize waste and energy consumption. For instance, enzymatic catalysis, utilizing lipases, offers a highly selective and efficient route to ester synthesis under mild conditions. Research into immobilized enzymes on novel supports, such as chitosan-polyphosphate beads, could lead to reusable and stable catalytic systems for the production of Benzylpropyl acetate and other esters. Another avenue is the exploration of solid acid catalysts, which can replace corrosive and difficult-to-handle liquid acids, simplifying purification processes and reducing environmental impact.

Table 1: Comparison of Potential Synthesis Methods for this compound

| Synthesis Method | Advantages | Potential Research Focus |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. | Immobilization techniques for enhanced stability and reusability of lipases. |

| Solid Acid Catalysis | Ease of separation, reusability, reduced corrosion. | Development of novel porous materials as catalyst supports. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction parameters in microreactor systems. |

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a novel compound like this compound, these technologies can accelerate discovery and optimization. AI algorithms can be trained on vast datasets of known chemical reactions to predict the most efficient synthesis pathways. Machine learning models can also predict the physicochemical properties of new molecules, allowing for in-silico screening of potential applications before synthesis. This computational approach can significantly reduce the time and resources required for traditional laboratory-based research.

Potential Applications of AI/ML in this compound Research:

Retrosynthesis Prediction: Identifying viable and cost-effective starting materials and reaction pathways.

Property Prediction: Estimating properties such as boiling point, solubility, and reactivity.

Reaction Optimization: Predicting optimal reaction conditions (temperature, pressure, catalyst) for maximum yield.

Advanced Materials Applications Research

The molecular structure of this compound, featuring both aromatic and aliphatic ester components, suggests potential applications in materials science. Future research could investigate its use as a monomer in polymerization reactions. The benzyl (B1604629) group could impart desirable properties such as thermal stability and refractive index to the resulting polymer, while the propyl acetate moiety could influence flexibility and solubility. Furthermore, its ester functionality suggests its potential as a specialized solvent for specific chemical reactions or as a plasticizer for polymers, enhancing their flexibility and processability.

Exploration of Structure-Function Relationships in Non-Biological Systems

Understanding the relationship between a molecule's structure and its function is a cornerstone of chemistry. For this compound, systematic studies could elucidate how modifications to its chemical structure impact its physical and chemical properties. For example, altering the length of the alkyl chain (from propyl to other groups) or introducing substituents on the benzyl ring could tune its properties for specific applications. This research would involve a combination of computational modeling and experimental validation to build a comprehensive understanding of its structure-function landscape in non-biological systems.

Cross-Disciplinary Research at the Interface of Chemistry and Engineering

The journey of a chemical compound from laboratory curiosity to industrial product requires close collaboration between chemists and chemical engineers. For this compound, this interface is critical. Chemical engineers can design and optimize large-scale production processes, ensuring safety, efficiency, and economic viability. This includes reactor design, separation and purification techniques, and process control. Joint research efforts could focus on developing continuous manufacturing processes for this compound, which can offer significant advantages over traditional batch production in terms of consistency and cost.

Q & A

Q. What are the standard protocols for synthesizing Benzylpropyl acetate in laboratory settings?

this compound is typically synthesized via esterification reactions. A common method involves reacting benzyl alcohol derivatives with propyl acetylating agents (e.g., acetyl chloride or acetic anhydride) under acid catalysis. Key steps include:

- Reagent preparation : Use anhydrous conditions to minimize side reactions.

- Temperature control : Maintain 60–80°C to optimize reaction kinetics.

- Purification : Employ fractional distillation or column chromatography to isolate the ester .

- Validation : Confirm product identity via NMR and FT-IR spectroscopy .

Q. How can researchers verify the purity and structural integrity of this compound using analytical techniques?

- Chromatography : Use HPLC or GC-MS with polar stationary phases (e.g., C18 columns) to assess purity. Retention time comparisons against certified standards are critical .

- Spectroscopy : ¹H/¹³C NMR confirms molecular structure (e.g., characteristic peaks for acetate groups at ~2.0 ppm and aromatic protons at ~7.3 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: ~192.2 for C₁₂H₁₆O₂) .

Q. What safety precautions are critical when handling this compound in experimental setups?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

- Toxicology : Note that comprehensive toxicity data are lacking; assume acute toxicity and prioritize containment .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound in complex matrices like biological or environmental samples?

- Matrix interference : Lipids or proteins in biological samples can co-elute with the compound. Mitigate via solid-phase extraction (SPE) or derivatization (e.g., silylation for GC-MS) .

- Detection limits : Optimize LC-MS/MS parameters (e.g., electrospray ionization in positive mode) to achieve sub-ppb sensitivity .

- Standardization : Use isotope-labeled internal standards (e.g., deuterated this compound) to correct for matrix effects .

Q. How do researchers reconcile discrepancies in toxicity data for this compound across different studies?

- Data triangulation : Compare results from in vitro (e.g., cytotoxicity assays) and in vivo models (e.g., rodent studies). For example, conflicting LD₅₀ values may arise from species-specific metabolic pathways .

- Dose-response analysis : Apply Hill slope models to assess thresholds for adverse effects.

- Regulatory gaps : Note that JECFA evaluations for flavoring agents (e.g., safety assessments) may not cover long-term exposure scenarios, necessitating independent risk assessments .

Q. What novel applications of this compound are emerging in advanced biochemical research?

- Lipid membrane studies : Its amphiphilic properties make it a candidate for modulating membrane fluidity in artificial lipid bilayers .

- Drug delivery systems : Investigate its use as a co-solvent in nanoemulsions to enhance hydrophobic drug bioavailability .

- Flavor encapsulation : Explore its role in stabilizing volatile flavor compounds in food-grade microcapsules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.